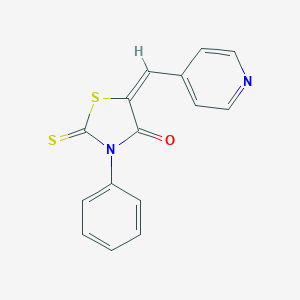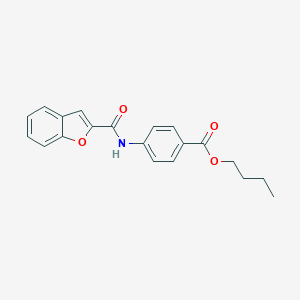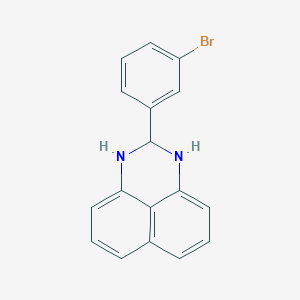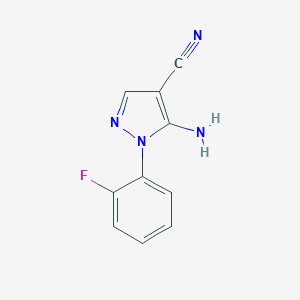
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one, also known as PTZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. The compound has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
実験室実験の利点と制限
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its yield is typically high. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is also stable under normal laboratory conditions and can be stored for extended periods. However, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has some toxicity at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for the study of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. One potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and its potential applications in cancer therapy.
合成法
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the condensation of pyridine-4-carbaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained through the addition of phenyl isothiocyanate to the intermediate compound. The yield of (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is typically high, and the compound can be purified through recrystallization.
科学的研究の応用
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, (5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to possess anticancer properties, making it a potential candidate for cancer therapy.
特性
CAS番号 |
92427-61-7 |
|---|---|
製品名 |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
分子式 |
C15H10N2OS2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(5E)-3-phenyl-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2OS2/c18-14-13(10-11-6-8-16-9-7-11)20-15(19)17(14)12-4-2-1-3-5-12/h1-10H/b13-10+ |
InChIキー |
XSUKSJVVNSZBQG-JLHYYAGUSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=NC=C3)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
その他のCAS番号 |
92427-61-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)




